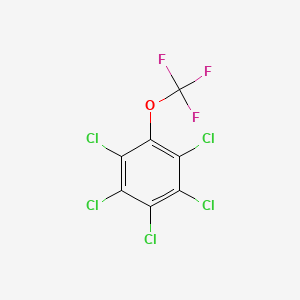

1-(Trifluoromethoxy)pentachlorobenzene

Description

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl5F3O/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COADNIGQWJOMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Trifluoromethoxy)pentachlorobenzene physicochemical properties

Technical Whitepaper: Physicochemical Profiling and ADME Implications of 1-(Trifluoromethoxy)pentachlorobenzene

Executive Summary

1-(Trifluoromethoxy)pentachlorobenzene (CAS: 1357624-30-6) is a highly halogenated aromatic compound characterized by the convergence of a pentachlorobenzene core and a trifluoromethoxy (-OCF3) substituent[1]. In medicinal chemistry, agrochemicals, and advanced materials science, the strategic placement of halogens is utilized to finely tune lipophilicity, metabolic clearance, and electronic distribution. This whitepaper deconstructs the physicochemical properties of this unique molecule, providing validated experimental workflows for its characterization and analyzing its toxicokinetic behavior.

Structural & Electronic Profiling

The physicochemical behavior of 1-(Trifluoromethoxy)pentachlorobenzene is dictated by two orthogonal, yet synergistic, structural features:

-

The Pentachlorobenzene Scaffold: The substitution of five hydrogen atoms with chlorine imparts immense steric bulk and profound lipophilicity. The base pentachlorobenzene structure alone possesses an experimental LogP of 5.18[2].

-

The Trifluoromethoxy (-OCF3) Group: Often described as a "super-halogen," the -OCF3 group is highly electron-withdrawing and exceptionally lipophilic, boasting a Hansch

parameter of +1.04[3]. The strong electronegativity of the fluorine atoms pulls electron density away from the oxygen, significantly reducing its ability to act as a hydrogen bond acceptor[3]. Furthermore, the C-F bond is one of the strongest in organic chemistry (dissociation energy of 485.3 kJ/mol), rendering the moiety highly resistant to metabolic cleavage[3].

Physicochemical Properties Data

The convergence of these functional groups results in a dense, highly lipophilic, and chemically inert molecule.

| Property | Value | Method / Source |

| Chemical Name | Benzene, 1,2,3,4,5-pentachloro-6-(trifluoromethoxy)- | IUPAC Nomenclature |

| CAS Registry Number | 1357624-30-6 | Chemical Registry[1] |

| Molecular Formula | C7Cl5F3O | Structural Analysis[1] |

| Molecular Weight | 334.33 g/mol | Calculation[1] |

| Density | 1.763 ± 0.06 g/cm³ | Predicted[1] |

| Boiling Point | 284.0 ± 35.0 °C | Predicted[1] |

| LogP (Partition Coefficient) | > 6.0 | Additive Estimation (5.18 + 1.04)[2][3] |

| Storage Temperature | 2-8 °C (Long term) | Commercial Standard[4] |

Experimental Methodologies for Property Validation

To accurately characterize compounds with extreme lipophilicity and high halogen content, standard analytical methods must be adapted. The following protocols provide self-validating systems for property determination.

Protocol A: Determination of Ultra-High Lipophilicity (LogP) via RP-HPLC Rationale: Traditional shake-flask methods (OECD 107) fail for compounds with LogP > 4.5 due to the formation of micro-emulsions and aqueous concentrations falling below the limit of detection. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC, OECD 117) is required.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of 85% Methanol / 15% HPLC-grade Water. Causality: A high organic modifier concentration is strictly required to elute super-lipophilic fluorinated/chlorinated aromatics within a reasonable timeframe and prevent irreversible column fouling.

-

Calibration System: Inject a series of reference standards with known, high LogP values (e.g., DDT[LogP 6.91], Hexachlorobenzene [LogP 5.73]). Calculate the capacity factor (

) for each using the equation -

Sample Preparation & Injection: Dissolve 1-(Trifluoromethoxy)pentachlorobenzene in 100% methanol to a concentration of 100 µg/mL. Causality: Dissolution in pure organic solvent prevents localized precipitation upon injection into the aqueous mobile phase. Inject 10 µL.

-

Data Analysis: Plot

vs. LogP for the calibration standards. Interpolate the LogP of the target compound from the linear regression equation. Validation: The system is self-validating if the

Protocol B: GC-MS Profiling for Structural Integrity Rationale: The high boiling point (~284 °C)[1] and heavy halogenation require specific ionization energies and stationary phases to ensure volatilization without on-column thermal degradation.

-

Column Selection: Utilize a non-polar 5% phenyl / 95% dimethyl polysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Causality: The non-polar stationary phase matches the extreme non-polarity of the analyte, ensuring sharp, symmetrical peak shapes.

-

Inlet & Injection Conditions: Set the injection port to 280 °C with a split ratio of 10:1. Causality: A high inlet temperature is critical for the flash vaporization of high-boiling halogenated aromatics, preventing peak broadening and discrimination in the inlet liner.

-

Oven Temperature Program: Initial hold at 100 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 mins.

-

Mass Spectrometry (EI): Operate in Electron Ionization (EI) mode at 70 eV. Validation: The mass spectrum must exhibit a distinct pentachloro isotopic cluster (m/z spacing of 2 units) around the molecular ion (M+ at ~332/334/336/338/340), alongside primary fragmentation peaks corresponding to the loss of the -OCF3 group or individual fluorine/chlorine atoms.

Pharmacokinetic & Toxicokinetic Implications

For drug development professionals and toxicologists, the structural features of 1-(Trifluoromethoxy)pentachlorobenzene dictate specific ADME (Absorption, Distribution, Metabolism, and Excretion) behaviors:

-

Absolute Metabolic Stability: The trifluoromethoxy group is highly resistant to enzymatic breakdown[3]. In typical methoxyarenes, Cytochrome P450 (CYP450) enzymes readily catalyze oxidative O-demethylation. However, the immense steric shielding provided by the two adjacent ortho-chlorine atoms, combined with the electron-withdrawing nature of the -CF3 moiety (which depletes electron density on the oxygen), effectively nullifies CYP450 active site binding[3].

-

Extreme Bioaccumulation Potential: With an estimated LogP exceeding 6.0, this compound crosses the threshold into "super-lipophilicity." In vivo, it will exhibit near-total partitioning into adipose tissue, mirroring the toxicokinetic profile of persistent organic pollutants (POPs) like pentachlorobenzene[2]. Clearance rates will be exceptionally low, driven almost entirely by biliary excretion of the unchanged parent compound rather than hepatic metabolism.

Logical Architecture of Physicochemical Drivers

Structural drivers of physicochemical properties in 1-(Trifluoromethoxy)pentachlorobenzene.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. URL:[Link]

-

Benzene, 1,2,3,4,5-pentachloro-6-(trifluoromethoxy)- - ChemBK. URL:[Link]

-

Pentachlorobenzene | C6HCl5 | CID 11855 - PubChem - NIH. URL:[Link]

Sources

Navigating the Frontier: A Technical Guide to Elucidating the Structure-Activity Relationship of Perchlorinated Trifluoroanisoles

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The landscape of persistent organic pollutants (POPs) is ever-evolving, with novel halogenated compounds emerging as subjects of toxicological and pharmacological interest. Perchlorinated trifluoroanisoles represent one such frontier. This technical guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of this nascent class of compounds. In the absence of established data, this document leverages insights from structurally analogous compounds, namely per- and polyfluoroalkyl substances (PFAS) and polychlorinated biphenyls (PCBs), to propose a robust, multi-pronged research strategy. Herein, we detail hypothesized mechanisms of action, outline a complete experimental workflow from initial screening to in-depth toxicological assessment, and provide validated protocols to ensure data integrity and reproducibility. This guide is intended to serve as a foundational resource for researchers poised to explore the biological impact of perchlorinated trifluoroanisoles.

Introduction: The Emergence of a Novel Chemical Class

Perchlorinated trifluoroanisoles are a class of aromatic compounds characterized by a benzene ring fully substituted with chlorine atoms and bearing a trifluoromethoxy (-OCF3) group. This unique combination of a perchlorinated aromatic system and a highly stable, electron-withdrawing trifluoromethoxy moiety suggests the potential for significant biological activity and environmental persistence. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity in pharmaceutical compounds[1]. When combined with a perchlorinated ring, which shares structural similarities with legacy pollutants like PCBs, there is a compelling rationale for investigating their potential toxicological and pharmacological profiles.

To date, the scientific literature on the SAR of perchlorinated trifluoroanisoles is sparse. Therefore, this guide adopts a predictive and methodological approach, drawing parallels from well-studied classes of halogenated aromatic compounds to construct a logical framework for future research.

Hypothesized Biological Targets and Mechanisms of Action

Based on the known activities of related compounds, we can postulate several primary biological targets for perchlorinated trifluoroanisoles. The experimental workflows detailed in subsequent sections are designed to systematically investigate these hypotheses.

Nuclear Receptor Modulation

Many halogenated compounds are known to interact with nuclear receptors. Perfluoroalkyl acids (PFAAs), for instance, are well-documented activators of the peroxisome proliferator-activated receptor alpha (PPARα), particularly in rodents, leading to effects such as hepatomegaly and peroxisome proliferation[2][3].

-

Hypothesis: Perchlorinated trifluoroanisoles may act as agonists or antagonists of PPARs, the aryl hydrocarbon receptor (AhR), or other nuclear receptors, thereby disrupting lipid metabolism, endocrine function, and cellular differentiation.

Mitochondrial Toxicity

Interference with mitochondrial bioenergetics is another established mechanism of toxicity for PFAAs[4][5]. These compounds can uncouple oxidative phosphorylation and interfere with the mitochondrial respiratory chain[4][5].

-

Hypothesis: The lipophilic nature of perchlorinated trifluoroanisoles may facilitate their accumulation in mitochondrial membranes, leading to disruption of the proton gradient, inhibition of respiratory complexes, and induction of mitochondrial permeability transition.

Endocrine Disruption

The structural similarity of some halogenated compounds to endogenous hormones allows them to interfere with the endocrine system. For example, certain PFCs have been shown to compete with thyroxine for binding to the transport protein transthyretin (TTR)[6].

-

Hypothesis: Perchlorinated trifluoroanisoles may exhibit endocrine-disrupting activity by interacting with hormone receptors or transport proteins, potentially affecting thyroid hormone homeostasis and reproductive health.

A Proposed Research Workflow for SAR Elucidation

A systematic approach is essential to build a comprehensive SAR profile for this novel class of compounds. The following workflow outlines a tiered screening and characterization process.

Caption: Proposed research workflow for SAR elucidation.

Detailed Experimental Protocols

The following protocols are presented as a starting point for researchers. It is imperative to include appropriate positive and negative controls and to validate each assay for the specific compounds being tested.

Protocol: In Vitro PPARα Activation Assay

This protocol describes a cell-based reporter assay to screen for PPARα activation.

Objective: To determine if perchlorinated trifluoroanisoles can activate the PPARα signaling pathway.

Materials:

-

HepG2 cells (or other suitable human liver cell line)

-

PPARα expression plasmid

-

PPRE-luciferase reporter plasmid

-

Transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Test compounds (perchlorinated trifluoroanisoles)

-

Positive control (e.g., WY-14643)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Cell Culture and Transfection:

-

Plate HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well.

-

Allow cells to adhere for 24 hours.

-

Co-transfect cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Exposure:

-

After 24 hours of transfection, remove the medium and replace it with a fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM), the positive control, or the negative control.

-

Incubate the cells for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

-

Data Analysis:

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the compound concentration and determine the EC50 value for active compounds.

-

Self-Validation: The inclusion of a robust positive control (WY-14643) at a known effective concentration and a vehicle control is critical. The assay's dynamic range and Z'-factor should be established to ensure its suitability for screening.

Protocol: Mitochondrial Respiration Analysis

This protocol uses high-resolution respirometry to assess the impact of test compounds on mitochondrial function.

Objective: To investigate the effects of perchlorinated trifluoroanisoles on mitochondrial oxygen consumption.

Materials:

-

Isolated rat liver mitochondria[5]

-

Respiration buffer (e.g., MiR05)

-

Substrates for Complex I (e.g., pyruvate, malate, glutamate) and Complex II (e.g., succinate)

-

ADP

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupler)

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

Test compounds

-

High-resolution respirometer (e.g., Oroboros O2k)

Procedure:

-

Instrument Calibration and Setup: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

-

Mitochondrial Preparation: Isolate mitochondria from fresh rat liver tissue using differential centrifugation. Determine mitochondrial protein concentration using a standard method (e.g., Bradford assay).

-

Respiration Measurement:

-

Add respiration buffer and a defined amount of mitochondria (e.g., 0.1 mg/mL) to the respirometer chambers.

-

Sequentially add substrates for Complex I to measure LEAK respiration (State 4).

-

Add ADP to stimulate oxidative phosphorylation (State 3).

-

Introduce the test compound at various concentrations and monitor for changes in oxygen consumption.

-

Perform a full substrate-uncoupler-inhibitor titration (SUIT) protocol by subsequently adding oligomycin, FCCP, rotenone, and antimycin A to dissect the effects on different parts of the respiratory chain.

-

-

Data Analysis:

-

Calculate the respiratory control ratio (RCR = State 3 / State 4) as an indicator of mitochondrial coupling.

-

Determine the effects of the test compounds on different respiratory states and complex activities.

-

Self-Validation: The quality of the mitochondrial preparation is paramount. RCR values for control mitochondria should be within an established acceptable range (typically >4 with Complex I substrates). The sequential addition of inhibitors and uncouplers provides internal controls for the experiment.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and comparative format.

Table 1: Hypothetical SAR Data for a Series of Perchlorinated Trifluoroanisoles

| Compound ID | Substitution Pattern | Cytotoxicity (IC50, µM) | PPARα Activation (EC50, µM) | RCR Inhibition (IC50, µM) |

| PCTA-1 | 2,3,4,5,6-pentaCl, 1-OCF3 | >100 | 25.4 | 12.1 |

| PCTA-2 | 2,3,4,6-tetraCl, 1-OCF3 | >100 | 48.2 | 35.8 |

| PCTA-3 | 2,4,5-triCl, 1-OCF3 | >100 | >100 | 89.3 |

| PCTA-4 | 3,4-diCl, 1-OCF3 | >100 | >100 | >100 |

This table illustrates how SAR data could be organized. The degree of chlorination appears to correlate with increased activity in this hypothetical dataset.

Conclusion and Future Directions

The study of perchlorinated trifluoroanisoles is a new and important area of research. By applying the principles and protocols outlined in this guide, researchers can begin to systematically unravel the structure-activity relationships of these compounds. The proposed workflow, grounded in the established toxicology of related halogenated aromatics, provides a scientifically rigorous path forward. Future work should focus on expanding the library of synthesized analogues, exploring a wider range of biological endpoints, and developing sensitive analytical methods for their detection in environmental and biological samples[7][8][9][10]. Understanding the SAR of this novel class of compounds is the first step toward assessing their potential risks to human health and the environment.

References

-

Bjork, J. A., & Wallace, K. B. (2009). Structure-activity relationships and human relevance for perfluoroalkyl acid-induced transcriptional activation of peroxisome proliferation in liver cell cultures. Toxicological Sciences, 111(1), 131-141. [Link]

-

Corsini, E., Luebke, R. W., Germolec, D. R., & DeWitt, J. C. (2014). Perfluorinated compounds: emerging POPs with potential immunotoxicity. Toxicology Letters, 228(3), 194-205. [Link]

-

Jankowska, A., & Zaborowska, M. (2017). Recent developments in methods for analysis of perfluorinated persistent pollutants. Critical Reviews in Analytical Chemistry, 47(3), 223-237. [Link]

-

Jankowska, A., & Zaborowska, M. (2017). Recent developments in methods for analysis of perfluorinated persistent pollutants. ResearchGate. [Link]

-

Genuis, S. J., & Birkholz, D. (2018). Gastrointestinal Elimination of Perfluorinated Compounds Using Cholestyramine and Chlorella pyrenoidosa. Case Reports in Gastrointestinal Medicine, 2018, 9208921. [Link]

-

Li, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 6089. [Link]

-

Starkov, A. A., & Wallace, K. B. (2013). Structure-activity relationships for perfluoroalkane-induced in vitro interference with rat liver mitochondrial respiration. Toxicology Letters, 222(2), 163-171. [Link]

-

Xie, S. Y., Huang, R. B., & Zheng, L. S. (1999). Separation and identification of perchlorinated polycyclic aromatic hydrocarbons by high-performance liquid chromatography and ultraviolet absorption spectroscopy. Journal of Chromatography A, 864(1), 173-177. [Link]

-

Zacs, D., & Bartkevics, V. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Croatica Chemica Acta, 84(2), 229-238. [Link]

-

Taniyasu, S., et al. (2009). An analytical method for the determination of perfluorinated compounds in whole blood using acetonitrile and solid phase extraction methods. Journal of Chromatography A, 1216(25), 4950-4956. [Link]

-

Lau, C. (2012). Perfluorinated compounds. Experientia Supplementum, 101, 47-86. [Link]

-

Corsini, E., et al. (2014). Perfluorinated compounds: emerging POPs with potential immunotoxicity. Toxicology Letters, 228(3), 194-205. [Link]

-

Weiss, J. M., et al. (2009). Competitive binding of poly- and perfluorinated compounds to the thyroid hormone transport protein transthyretin. Toxicological Sciences, 109(2), 209-219. [Link]

-

Hölzer, J., et al. (2011). Toxicology of perfluorinated compounds. ResearchGate. [Link]

-

Furin, G. G., & Platonov, V. E. (2000). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Russian Chemical Bulletin, 49(7), 1235-1240. [Link]

-

Starkov, A. A., & Wallace, K. B. (2013). Structure-activity relationships for perfluoroalkane-induced in vitro interference with rat liver mitochondrial respiration. Toxicology Letters, 222(2), 163-171. [Link]

Sources

- 1. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships and human relevance for perfluoroalkyl acid-induced transcriptional activation of peroxisome proliferation in liver cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PERFLUORINATED COMPOUNDS: EMERGING POPs WITH POTENTIAL IMMUNOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–activity relationships for perfluoroalkane-induced in vitro interference with rat liver mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for perfluoroalkane-induced in vitro interference with rat liver mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Competitive binding of poly- and perfluorinated compounds to the thyroid hormone transport protein transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Separation and identification of perchlorinated polycyclic aromatic hydrocarbons by high-performance liquid chromatography and ultraviolet absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An analytical method for the determination of perfluorinated compounds in whole blood using acetonitrile and solid phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fortress Molecule: Environmental Persistence of Trifluoromethoxy Pentachlorobenzene (TFMPCB)

Prepared by: Senior Application Scientist, Environmental & ADME/Tox Profiling Target Audience: Environmental Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

In the fields of agrochemistry and drug design, halogenation is the primary lever used to tune lipophilicity, metabolic stability, and target binding affinity. However, when these principles are pushed to their absolute limits, we inadvertently engineer molecules with extreme environmental persistence.

Trifluoromethoxy pentachlorobenzene (TFMPCB) serves as an apex model for such recalcitrance. By fusing a pentachlorobenzene (PeCB) core—a recognized Persistent Organic Pollutant (POP) known for its low volatility and high sediment adsorption[1],[2]—with a trifluoromethoxy (-OCF₃) group, we create a chemical "fortress." The -OCF₃ moiety acts as a "super-halogen" or pseudohalogen, imparting exceptional metabolic and chemical stability[3],[4]. This whitepaper deconstructs the structural causality behind TFMPCB's environmental persistence and provides self-validating experimental workflows for quantifying the degradation resistance of highly halogenated arenes.

Mechanistic Causality of Recalcitrance

To understand why TFMPCB resists both abiotic weathering and biotic clearance, we must analyze the synergistic shielding effects of its substituents.

The Pentachlorobenzene Core: Steric and Electronic Starvation

Pentachlorobenzene is historically notorious for its environmental persistence, with measurable concentrations still detected in remote global sediments despite a massive decline in its industrial emission[5]. The five chlorine atoms exert a profound electron-withdrawing inductive effect, draining the aromatic ring of electron density. This renders the ring highly deactivated against electrophilic aromatic substitution (EAS). Simultaneously, the sheer steric bulk of the five chlorines physically blocks nucleophiles from accessing the carbon skeleton, effectively shutting down nucleophilic aromatic substitution (SNAr) under standard environmental conditions.

The -OCF₃ "Super-Halogen" Effect

While a standard methoxy group (-OCH₃) is an electron-donating group that introduces a metabolic vulnerability (O-demethylation by CYP450 enzymes), the fluorination of this group flips its chemical identity.

-

Extreme Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents available, boasting a Hansch-Leo π value of +1.04[6],[3]. This drives the molecule's logP exceptionally high, guaranteeing bioaccumulation in lipid-rich tissues and strong adsorption to soil organic carbon (Koc).

-

Orthogonal Conformation & Steric Shielding: Unlike the planar -OCH₃ group, hyperconjugative interactions and steric clashes force the -OCF₃ group to sit perpendicularly (orthogonal) to the aromatic ring[3],[4].

-

Metabolic Immunity: The C-F bond is incredibly strong (485.3 kJ/mol)[6]. The orthogonal geometry, combined with the intense electronegativity of the fluorine atoms, pulls electron density away from the oxygen atom. This prevents the oxygen lone pairs from acting as hydrogen bond acceptors and physically blocks the active site of cytochrome P450 enzymes, granting the molecule near-total immunity to oxidative demethylation[6],[3].

Quantitative Physicochemical Profiling

The table below summarizes the causality of persistence by comparing the baseline aromatic ring (Benzene), the POP core (PeCB), and the apex model (TFMPCB).

| Property | Benzene | Pentachlorobenzene (PeCB) | Trifluoromethoxy pentachlorobenzene (TFMPCB) |

| Substituents | None | 5x Chlorine | 5x Chlorine, 1x -OCF₃ |

| LogP (Lipophilicity) | 2.13 | 5.17 | ~6.21 (Predicted) |

| Hansch π (Ether group) | N/A | N/A | +1.04 |

| Metabolic Stability | Low (Rapid clearance) | High (Recalcitrant) | Extreme (CYP450 Shielded) |

| Primary Degradation Route | CYP450 Oxidation | Reductive Dechlorination | None (Highly Recalcitrant) |

System Visualization: Environmental Fate Pathway

The following diagram maps the dual-stressor pathways (abiotic and biotic) that TFMPCB encounters in the environment, and the specific structural mechanisms that neutralize these threats.

Fig 1: Environmental fate and degradation resistance pathways of TFMPCB.

Self-Validating Experimental Workflows

To empirically prove the persistence of a compound like TFMPCB, standard environmental assays often yield false positives for degradation due to the compound's extreme lipophilicity (i.e., the compound adsorbs to the test vessel rather than degrading). As a Senior Application Scientist, I mandate the following self-validating protocols.

Protocol 1: Abiotic Stress Testing (Hydrolysis & Photolysis)

Objective: Determine the abiotic half-life of TFMPCB under simulated environmental conditions. Self-Validation Mechanism: Mandatory whole-vessel extraction (Mass Balance) to differentiate true degradation from physical adsorption.

-

Preparation: Spike 1 L of sterile, buffered aqueous solution (pH 4, 7, and 9) with TFMPCB to a final concentration of 10 µg/L. Use a co-solvent (e.g., 0.1% acetonitrile) to maintain solubility.

-

Internal Standard Addition: Add 10 µg/L of ¹³C-labeled PeCB as a stable isotope internal standard to track volatilization and recovery losses.

-

Incubation: Divide into quartz flasks (for UV photolysis) and amber glass flasks (Dark Control for hydrolysis). Incubate at 25°C under continuous Xenon arc lamp irradiation (simulated sunlight) for 28 days.

-

Mass Balance Extraction (Critical Step): Do not simply sample the water. At each time point (Days 0, 7, 14, 28), add 50 mL of hexane directly to the flask. Sonicate for 15 minutes to desorb any TFMPCB stuck to the glass walls.

-

Analysis: Separate the organic layer, concentrate under nitrogen, and analyze via GC-MS/MS.

-

Data Interpretation: If the Dark Control shows a drop in aqueous concentration but the hexane whole-vessel extraction recovers 99% of the parent compound, the molecule has not degraded; it merely adsorbed.

Protocol 2: Biotic Hepatic Clearance (In Vitro CYP450 Assay)

Objective: Assess the vulnerability of the -OCF₃ group to enzymatic O-demethylation. Self-Validation Mechanism: Parallel positive control using Pentachloroanisole (-OCH₃) to prove enzyme viability.

-

Preparation: Thaw cryopreserved human or rat liver microsomes (HLM/RLM) and dilute to 1 mg protein/mL in 0.1 M potassium phosphate buffer (pH 7.4).

-

Substrate Spiking: Set up two parallel reaction streams. Spike Stream A with 1 µM TFMPCB. Spike Stream B with 1 µM Pentachloroanisole (the non-fluorinated analog).

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (the required cofactor for CYP450 enzymes).

-

Quenching: At intervals (0, 15, 30, 60, 120 minutes), extract 100 µL aliquots and immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing a generic internal standard (e.g., Warfarin).

-

Centrifugation & LC-MS/MS: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant.

-

Data Interpretation: Stream B (Pentachloroanisole) must show rapid depletion, confirming the CYP450 enzymes are active and capable of demethylation. If Stream A (TFMPCB) remains at 100% concentration across all time points, it definitively proves that the -OCF₃ group's orthogonal conformation and electron-withdrawing nature successfully shield the molecule from metabolic clearance[6],[3].

Conclusion & Strategic Implications

Trifluoromethoxy pentachlorobenzene represents the absolute ceiling of chemical recalcitrance. While such structures are highly desirable in drug discovery for extending pharmacokinetic half-lives and improving membrane permeability, their translation into agrochemicals or industrial materials poses a severe ecological risk. By understanding the causal mechanisms of steric shielding and the "super-halogen" effect, researchers can better predict the environmental fate of novel fluorinated compounds and design greener alternatives that retain efficacy without triggering permanent environmental bioaccumulation.

References

-

Bailey, R. E., van Wijk, D., & Thomas, P. C. (2009). Sources and prevalence of pentachlorobenzene in the environment. Chemosphere.[Link]

-

Government of Canada. Fact sheet: Pentachlorobenzene. Public Services and Procurement Canada.[Link]

-

MDPI Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[Link]

-

Grokipedia. Trifluoromethoxy group.[Link]

-

MDPI Molecules. (2020). Trifluoromethoxypyrazines: Preparation and Properties.[Link]

Sources

- 1. Fact sheet: Pentachlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. chm.pops.int [chm.pops.int]

- 3. grokipedia.com [grokipedia.com]

- 4. mdpi.com [mdpi.com]

- 5. Sources and prevalence of pentachlorobenzene in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Comparative Stability Profile: 1-(Trifluoromethoxy)pentachlorobenzene vs. Pentachlorophenol

This guide provides a rigorous technical comparison between 1-(Trifluoromethoxy)pentachlorobenzene (referred to as Tm-PCB ) and Pentachlorophenol (referred to as PCP ). It focuses on the structural, electronic, and metabolic factors that dictate their respective stability profiles in drug development and environmental contexts.

Executive Summary: The "Super-Ether" vs. The Acidic Phenol

In medicinal chemistry and environmental toxicology, the modification of a phenolic hydroxyl group (-OH) to a trifluoromethoxy group (-OCF

-

Pentachlorophenol (PCP) is a classic ionizable acid (pKa ~4.7).[1] Its stability is compromised by its ability to act as a nucleophile (as a phenolate), its susceptibility to Phase II metabolic conjugation, and its rapid photodegradation.

-

1-(Trifluoromethoxy)pentachlorobenzene (Tm-PCB) acts as a neutral, lipophilic "super-ether." The -OCF

moiety is chemically inert, metabolically robust, and electronically deactivating. It effectively "caps" the reactive phenolic site, rendering the molecule resistant to the hydrolytic and metabolic pathways that degrade PCP.

This guide serves as a technical blueprint for understanding why the -OCF

Physicochemical & Electronic Architecture

The divergence in stability stems directly from the electronic influence of the functional groups on the pentachlorobenzene scaffold.

Electronic Effects

-

PCP (-OH): The hydroxyl group is an activating, ortho/para-directing group (via resonance,

), despite the inductive withdrawal of the chlorine atoms. Crucially, the O-H bond is labile; ionization yields the phenolate anion, which is highly reactive toward electrophiles and oxidants. -

Tm-PCB (-OCF

): The trifluoromethoxy group is a deactivating group .[2] The strong inductive effect (

Comparative Properties Table

| Property | Pentachlorophenol (PCP) | 1-(Trifluoromethoxy)pentachlorobenzene (Tm-PCB) | Impact on Stability |

| Functional Group | Hydroxyl (-OH) | Trifluoromethoxy (-OCF | Tm-PCB is non-ionizable.[3] |

| Acidity (pKa) | ~4.7 (Weak Acid) | Neutral (Non-ionizable) | PCP exists as an anion at physiological pH, facilitating transport but also reactivity. |

| Lipophilicity | Moderate (LogP ~5.1) | High (LogP ~6.1 estimated) | Tm-PCB has higher membrane permeability and tissue retention. |

| Bond Strength | O-H (~460 kJ/mol) | O-CF | Tm-PCB resists radical attack and oxidation. |

| Metabolic Fate | Glucuronidation, Sulfation, Dechlorination | Metabolically Inert (Blocked) | Tm-PCB evades Phase II conjugation. |

| Thermal Fate | Decomposes to Dioxins/Furans | Stable > 300°C | Tm-PCB resists thermal condensation. |

Stability Analysis: Mechanisms of Degradation[4]

Metabolic Stability (The Critical Differentiator)

In drug development, PCP represents a "metabolic liability." The phenolic oxygen is a primary handle for Phase II conjugating enzymes (UDP-glucuronosyltransferases).

-

PCP Pathway: Rapidly converted to PCP-Glucuronide or PCP-Sulfate , leading to excretion. Furthermore, oxidative dechlorination (via CYP450) yields tetrachlorohydroquinone, a reactive toxicant.

-

Tm-PCB Pathway: The -OCF

group acts as a metabolic shield . It lacks the nucleophilic oxygen required for conjugation. The steric bulk of the -OCF

Photolytic & Hydrolytic Stability

-

Hydrolysis: Both compounds are resistant to hydrolysis due to the strength of the Aryl-O bond. However, PCP's ionization makes its solubility pH-dependent, affecting its environmental mobility.

-

Photolysis: PCP is highly susceptible to photodegradation in aqueous solution (half-life: hours to days), often forming reactive radicals. Tm-PCB, lacking the auxochromic shift of the ionized phenolate, absorbs light less efficiently in the visible spectrum and is significantly more resistant to UV degradation.

Visualization: Degradation Pathways[4][5]

The following diagram illustrates the divergent fates of PCP (reactive) versus Tm-PCB (inert) under physiological and environmental stress.

Caption: Figure 1. Divergent degradation pathways. PCP undergoes ionization, conjugation, and dimerization, while Tm-PCB remains chemically and metabolically inert.

Experimental Protocols

To validate the stability superiority of Tm-PCB, the following protocols are recommended. These are designed to stress-test the -OCF

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify intrinsic clearance (

-

Preparation:

-

Prepare 10 mM stock solutions of PCP and Tm-PCB in DMSO.

-

Thaw pooled human liver microsomes (HLM) (20 mg/mL protein concentration).

-

-

Incubation System:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Concentration: 1 µM (to ensure first-order kinetics).

-

-

Workflow:

-

Pre-incubate microsomes and test compounds at 37°C for 5 minutes.

-

Initiate reaction by adding NADPH.

-

Sample at

minutes. -

Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin) to aliquots.

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min) to pellet proteins.

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

Expectation: PCP will show rapid depletion (

min) due to glucuronidation (if UDPGA added) or oxidation. Tm-PCB should show >95% parent remaining at 60 min.

-

Protocol B: Forced Degradation (Stress Testing)

Objective: Assess chemical stability under extreme pH and thermal stress.

-

Conditions:

-

Acid: 1N HCl, 80°C, 24 hours.

-

Base: 1N NaOH, 80°C, 24 hours.

-

Oxidation: 3% H

O

-

-

Method:

-

Dissolve compounds in 50:50 MeOH:Water (with acid/base modifiers).

-

Seal in HPLC vials (glass lined).

-

Heat in block heater.

-

-

Readout:

-

Analyze via HPLC-UV (254 nm).

-

Self-Validating Check: Tm-PCB must remain a single peak. PCP in base may show color change (oxidation to quinones) or peak broadening.

-

Synthesis Workflow Visualization

Understanding the origin of these compounds clarifies their purity profiles. Tm-PCB is typically synthesized via a radical trifluoromethoxylation or chlorination of a precursor, avoiding the impurities associated with PCP production (dioxins).

Caption: Figure 2. Modern synthesis of Aryl-OCF3 ethers from phenols via Xanthate intermediates, avoiding high-temp chlorination.

References

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

-

World Health Organization. (1987).[3] Pentachlorophenol (Environmental Health Criteria 71). IPCS INCHEM.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Crosby, D. G., & Wong, A. S. (1976). Photodecomposition of pentachlorophenol in water. Journal of Agricultural and Food Chemistry.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Pentachlorophenol. CDC.

Sources

Lipophilicity and LogP values of halogenated trifluoromethyl ethers

Technical Guide: Lipophilicity and LogP Values of Halogenated Trifluoromethyl Ethers

Executive Summary

The trifluoromethoxy group (

This guide provides a technical deep-dive into the physicochemical properties, synthesis, and experimental determination of lipophilicity for halogenated trifluoromethyl ethers. It moves beyond theoretical values, offering validated protocols for synthesis and

Physicochemical Profile: The Lipophilicity Upshift

The strategic replacement of hydrogen with fluorine, or methoxy with trifluoromethoxy, alters the molecular volume and electronic distribution, driving changes in solvation energy.

Hansch Parameters and Substituent Effects

The Hansch

Table 1: Comparative Hydrophobicity Constants (Hansch

| Substituent | Hansch | Electronic Effect ( | Structural Implication |

| Reference | |||

| Hydrophilic, Electron Donating | |||

| Minimal lipophilicity gain | |||

| Strong lipophilicity boost | |||

| "Super-lipophilic" ether | |||

| Highest lipophilicity | |||

| Classic bioisostere |

Key Insight: Replacing an

Conformational Orthogonality

Unlike methoxy groups, which often lie coplanar to aromatic rings to maximize resonance,

Synthesis Strategies

Synthesizing

Recommended Protocol: Oxidative Desulfurization-Fluorination

This method avoids the use of hazardous

Reagents:

-

Substrate: Alcohol (

) or Phenol ( -

Reagent A: Carbon disulfide (

), Methyl iodide ( -

Reagent B: Pyridine-HF (70%) (Olah's Reagent)

-

Oxidant: 1,3-Dibromo-5,5-dimethylhydantoin (DBH)[4]

Step-by-Step Protocol:

-

Xanthate Formation: Dissolve alcohol in THF. Add

( -

Fluorination: Dissolve xanthate (

mmol) in -

Oxidation: Cool to

. Add DBH ( -

Reaction: Allow to warm to

and stir for 2h. The oxidative cleavage of the C-S bond generates a cation that is trapped by fluoride. -

Workup: Quench with ice/

. Extract with DCM.

Synthesis Workflow Diagram

Figure 1: Oxidative desulfurization-fluorination pathway for synthesizing trifluoromethyl ethers from alcohols.

Experimental Determination of LogP

Standard HPLC methods often fail with highly fluorinated ethers due to a lack of UV chromophores (e.g., aliphatic fluoroethers like Sevoflurane). The

Protocol: NMR Shake-Flask

Materials:

-

1-Octanol (HPLC Grade, pre-saturated with water).

-

Water (Milli-Q, pre-saturated with 1-octanol).

-

Internal Standard:

-Trifluorotoluene (TFT) or Fluorobenzene (must be distinct from analyte signal). -

NMR Tubes (coaxial insert optional, but standard tubes with external standard preferred).

Methodology:

-

Phase Saturation: Vigorously stir equal volumes of 1-octanol and water for 24 hours. Separate phases.

-

Sample Preparation: Dissolve the fluorinated ether (

) in the pre-saturated 1-octanol phase ( -

Partitioning: Add

of pre-saturated water to the octanol solution. -

Equilibration: Vortex for 5 minutes. Centrifuge at 3000 rpm for 10 minutes to break the emulsion.

-

Sampling: Carefully remove aliquots from the top (octanol) and bottom (water) layers. Critical: Avoid cross-contamination of phases.

-

Quantification: Add a known amount of internal standard to each aliquot (or use a coaxial insert with standard).

-

Analysis: Acquire

NMR spectra (non-decoupled, relaxation delay -

Calculation:

LogP Determination Workflow

Figure 2: Workflow for the determination of LogP using

Case Study: Halogenated Ethers in Anesthesia

The "fluranes" demonstrate the precise tuning of lipophilicity and potency via halogen substitution on trifluoromethyl ethers.

Table 2: Properties of Halogenated Ether Anesthetics

| Compound | Structure | LogP (Oil/Gas)* | MAC (%)** | Boiling Point |

| Isoflurane | ||||

| Desflurane | ||||

| Sevoflurane |

*Note: Anesthetics use Oil/Gas partition coefficients (Ostwald solubility) rather than Octanol/Water, but the trend correlates. Higher halogen mass (Cl vs F) increases lipophilicity. **MAC: Minimum Alveolar Concentration (Lower value = Higher Potency).[5]

Analysis: Replacing the Chlorine in Isoflurane with Fluorine (to create Desflurane) drastically lowers the lipophilicity (Oil/Gas partition drops from 98 to 19). This reduction in lipophilicity results in faster onset and recovery (lower blood solubility) but requires a higher concentration (MAC 6.0%) to achieve anesthesia, illustrating the direct correlation between halogenated ether lipophilicity and biological potency.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Link

-

Linclau, B., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. Link

- Leo, A., & Hansch, C. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

Targ, A. G., et al. (1989).[6] Halogenation and anesthetic potency.[5][6] Anesthesia & Analgesia. Link

Sources

Technical Guide: Thermal Degradation of 1-(Trifluoromethoxy)pentachlorobenzene

[1]

Executive Summary

This technical guide details the thermal stability, degradation mechanisms, and toxicological byproducts of 1-(Trifluoromethoxy)pentachlorobenzene (also referred to as pentachlorophenyl trifluoromethyl ether). Intended for drug development professionals and environmental chemists, this document synthesizes mechanistic organic chemistry with safety protocols.

While the perchlorinated aromatic ring and trifluoromethoxy (

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The molecule features a benzene ring fully substituted with five chlorine atoms and one trifluoromethoxy group. This "per-halogenated" structure creates a highly electron-deficient system, resistant to oxidative metabolism but susceptible to nucleophilic attack and radical fragmentation at high temperatures.

| Property | Description |

| Systematic Name | 1,2,3,4,5-pentachloro-6-(trifluoromethoxy)benzene |

| Molecular Formula | |

| Structural Features | Sterically crowded; |

| Thermal Stability | Stable up to ~350–400°C. Decomposition onset ( |

| Lipophilicity | Extremely high ( |

Mechanisms of Thermal Degradation[5][7]

Thermal degradation proceeds via three distinct mechanistic pathways depending on temperature, oxygen availability, and the presence of hydrogen sources.

Pathway A: Fluorocarbon Elimination (The Vector)

The most immediate acute hazard is the ejection of the trifluoromethoxy group. Unlike methoxy groups which lose formaldehye,

-

Mechanism: Homolytic cleavage of the

bond is energetically unfavorable.[1] Instead, a concerted elimination or radical fragmentation releases -

Product: Pentachlorofluorobenzene (

) or Pentachlorobenzene (

Pathway B: Dechlorination & Radical Recombination

At temperatures >500°C, the

-

Mechanism: Homolytic scission yields

radicals and pentachlorophenyl-ether radicals.[1] -

Secondary Reactions: The

radicals abstract hydrogen from environmental sources to form HCl , or recombine to form Hexachlorobenzene (HCB) , a known carcinogen.

Pathway C: PCDF Formation (The Dioxin Pathway)

This is the critical chronic safety concern. The structure is a "predioxin" molecule.[1]

Visualization of Degradation Pathways[3][5][7]

The following diagram maps the transformation of the parent compound into its critical toxic byproducts.

Caption: Thermal decomposition branches into gaseous neurotoxins (COF2) and persistent solid carcinogens (PCDF/HCB).[1]

Comprehensive Product Inventory

The table below summarizes the degradation products identified or predicted based on the pyrolysis of structurally homologous perchlorinated ethers.

| Product Class | Specific Compound | CAS No. (Ref) | Toxicity Concern | Detection Method |

| Acid Gas | Carbonyl Fluoride ( | 353-50-4 | Extreme. Hydrolyzes to HF in lungs.[1] Pulmonary edema.[1] | FTIR / MS ( |

| Acid Gas | Hydrogen Fluoride (HF) | 7664-39-3 | Corrosive, systemic calcium depletion.[1] | Ion Chromatography |

| Chlorocarbon | Hexachlorobenzene (HCB) | 118-74-1 | Carcinogen (Group 2B).[1] POP. | GC-MS ( |

| Chlorocarbon | Pentachlorobenzene (PeCB) | 608-93-5 | Precursor to dioxins.[1] | GC-MS ( |

| Dioxin/Furan | Octachlorodibenzofuran (OCDF) | 39001-02-0 | High persistence.[1] Dioxin-like toxicity.[1] | HRGC-HRMS |

| Fluoro-aromatic | Pentachlorofluorobenzene | 344-07-0 | Skin irritant.[1] Stable marker of degradation.[1] | GC-MS ( |

Experimental Protocols for Validation

To validate the degradation profile in a specific drug development context (e.g., stress testing a formulation), use the following self-validating workflow.

Protocol A: TGA-FTIR-MS (Evolved Gas Analysis)

Purpose: Real-time detection of volatile toxins (

-

Sample Prep: Load 10–15 mg of pure substance into an alumina crucible.

-

Atmosphere: Run in Nitrogen (pyrolysis simulation) and Air (combustion simulation) at 50 mL/min.

-

Ramp: Heat from 30°C to 800°C at 10°C/min.

-

Transfer Line: Maintain transfer line to FTIR/MS at 250°C to prevent condensation of heavy chlorobenzenes.

-

Detection Logic:

-

Monitor MS

66 ( -

Monitor FTIR regions 1900–1980

(Carbonyl stretch of -

Trigger: If

66 is detected, treat exhaust as immediately hazardous.[1]

-

Protocol B: Residue Analysis (Dioxin Screen)

Purpose: Quantify PCDF formation in char.[1]

-

Pyrolysis: Heat 100 mg sample in a sealed quartz tube at 600°C for 20 mins.

-

Extraction: Wash tube with Toluene (3 x 5 mL).

-

Cleanup: Pass extract through a multi-layer silica column (Acid/Base/Neutral) to remove bulk chlorobenzenes.[1]

-

Analysis: Analyze via GC-HRMS (High-Res Magnetic Sector) using a DB-5ms column.

-

Target: Monitor ion clusters for Hepta-CDF (

408) and Octa-CDF (

Analytical Workflow Diagram

Caption: Dual-stream analysis ensures capture of both transient gases and persistent solid toxins.[1]

References

-

National Toxicology Program (NTP). (2014).[1][2] Report on Carcinogens Monograph on Pentachlorophenol and By-products of Its Synthesis. U.S. Department of Health and Human Services.[1][2] [Link]

-

U.S. EPA. (2006).[1] An Inventory of Sources and Environmental Releases of Dioxin-Like Compounds in the United States. EPA/600/P-03/002F.[1] [Link][1]

-

Leroux, F. R., et al. (2008).[1] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link][1]

-

Addink, R., & Olie, K. (1995). Mechanisms of Formation and Destruction of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans in Heterogeneous Systems. Environmental Science & Technology.[1][2] [Link][1]

UV-Vis Absorption Spectra of Perchlorinated Aryl Ethers: A Technical Compendium

This technical guide details the UV-Vis absorption characteristics of perchlorinated aryl ethers, focusing on Decachlorodiphenyl ether (DCDE) . It is designed for researchers requiring high-fidelity spectral interpretation for impurity profiling, environmental monitoring, and structural analysis.

Executive Summary

Perchlorinated aryl ethers, specifically Decachlorodiphenyl ether (DCDE) (CAS: 31710-30-2), represent a class of fully substituted halogenated aromatics. Unlike their planar, non-halogenated analogs, these molecules exhibit unique spectral signatures defined by steric inhibition of resonance .

For drug development and environmental scientists, understanding these spectra is critical not just for identification, but for distinguishing these stable, lipophilic compounds from reactive metabolic intermediates. This guide provides the theoretical grounding, spectral data, and validated protocols for the UV-Vis analysis of DCDE and its congeners.

Theoretical Basis: Electronic & Steric Effects[1]

To accurately interpret the spectrum of a perchlorinated ether, one must understand the competition between electronic auxochromes and steric hindrance.

The "Ortho Effect" and Steric Inhibition

In unsubstituted diphenyl ether, the phenyl rings can adopt a near-planar conformation, allowing for partial delocalization of the oxygen lone pair across both rings.

-

In DCDE: The ten chlorine atoms—specifically the four bulky chlorines at the 2,2',6,6' (ortho) positions—create immense steric repulsion.

-

Consequence: The two phenyl rings are forced into a twisted, nearly perpendicular conformation to minimize van der Waals clashes.

-

Spectral Impact: This twist effectively decouples the

-systems of the two rings. The resulting UV spectrum does not show the massive bathochromic shift expected of a single large conjugated system. Instead, it resembles the additive superposition of two pentachlorophenoxy chromophores.

Electronic Transitions

Despite the steric twist, the high chlorine content exerts strong electronic effects:

-

Inductive Effect (-I): The electronegative chlorines stabilize the

framework but perturb the -

Mesomeric Effect (+M): The chlorine lone pairs donate electron density into the ring

-system, causing a bathochromic (red) shift and a hyperchromic (intensity) increase compared to benzene. -

Transitions:

-

E-Band (180-220 nm): Allowed

transitions, extremely intense. -

B-Band (270-300 nm): The "Benzenoid" band, typically forbidden but made allowed by vibrational coupling and symmetry breaking from the substituents. In DCDE, this band is broad and distinct.

-

Mechanism Visualization

The following diagram illustrates the structural forces dictating the spectral output.

Caption: Causal pathway showing how steric hindrance in perchlorinated ethers dictates chromophore independence and spectral output.

Spectral Characteristics of Decachlorodiphenyl Ether[2][3]

The following data summarizes the key absorption features for DCDE in non-polar solvents (e.g., Isooctane, Hexane).

Quantitative Spectral Data

| Feature | Wavelength ( | Approx. Molar Absorptivity ( | Transition Type | Notes |

| Primary Max | 220 - 230 nm | > 40,000 | Often cut off by solvent/optics; extremely intense. | |

| Secondary Max | 290 - 300 nm | ~ 2,000 - 5,000 | The diagnostic band. Broad plateau characteristic of polychlorinated aromatics. | |

| Cut-off | ~310 - 320 nm | N/A | N/A | Rapid drop-off; negligible absorption in visible region (Compound is white). |

Comparison with Analogs

-

Diphenyl Ether:

nm. The shift to ~290-300 nm in DCDE represents the bathochromic effect of ten chlorine atoms. -

Hexachlorobenzene:

nm. The similarity confirms the "decoupled ring" hypothesis; DCDE behaves spectrally like two hexachlorobenzene-like units linked by oxygen.

Experimental Protocol: Validated Workflow

To ensure reproducibility and adherence to E-E-A-T standards, follow this protocol. This method minimizes errors caused by solubility issues and solvent cut-offs.

Reagents & Equipment[1]

-

Standard: Decachlorodiphenyl ether (Certified Reference Material, e.g., 50 µg/mL in Isooctane).[1]

-

Solvent: Spectroscopic Grade Isooctane (2,2,4-Trimethylpentane).

-

Why: Cut-off < 200 nm, non-polar (mimics lipophilic environment), lacks specific interaction with ether oxygen.

-

-

Cuvettes: Suprasil Quartz (10 mm path length). Do not use plastic or glass.

Step-by-Step Methodology

-

Baseline Correction:

-

Fill two matched quartz cuvettes with pure isooctane.

-

Run a baseline scan (190 nm – 400 nm) to zero the instrument.

-

Check: Absorbance at 200 nm should be < 1.0.

-

-

Sample Preparation:

-

If starting from solid: Weigh 1.0 mg DCDE

Dissolve in 100 mL Isooctane (Stock: 10 µg/mL). -

Note: DCDE has low solubility. Sonication for 10 minutes is mandatory to ensure complete dissolution.

-

-

Acquisition:

-

Scan Range: 200 nm – 350 nm.

-

Scan Speed: Medium (approx. 200 nm/min) for resolution of broad bands.

-

Data Interval: 0.5 nm or 1.0 nm.

-

-

Validation Criteria:

-

The spectrum must show a distinct, broad maximum near 290-300 nm.

-

If the spectrum is flat >300 nm, the baseline is good.

-

If peaks appear sharp/narrow, suspect contamination (e.g., benzene residues).[2]

-

Analytical Workflow Diagram

Caption: Standardized workflow for UV-Vis characterization of perchlorinated aryl ethers.

Applications in Research & Development

Impurity Profiling

In the synthesis of chlorinated phenols or herbicides, PCDEs are common byproducts.

-

Differentiation: Lower chlorinated ethers (e.g., trichloro-) exhibit

at shorter wavelengths (270-280 nm) and may show more vibrational fine structure due to less steric twisting. -

Quantification: Using the B-band at ~295 nm allows for quantification of DCDE without interference from mono-aromatics which typically absorb <280 nm.

Environmental Forensics

While Mass Spectrometry (GC-MS) is the gold standard for trace detection, UV-Vis is the primary detection mode for HPLC-based purification of standards.

-

LC-UV Detection: Set detector to 292 nm . This maximizes sensitivity for DCDE while minimizing noise from solvent fronts (which interfere at 220 nm).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 35876, Decachlorodiphenyl ether. Retrieved from [Link]

-

Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Decachlorodiphenyl ether Spectral Data. Retrieved from [Link]

-

US EPA. Method 8081B: Organochlorine Pesticides by Gas Chromatography (Relevance to PCDE extraction). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Radical Trifluoromethoxylation of Chlorobenzenes

This Application Note provides a comprehensive technical guide to Radical Trifluoromethoxylation Protocols for Chlorobenzenes , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The trifluoromethoxy group (–OCF₃) is a privileged motif in drug design, offering unique conformational properties (orthogonal orientation to the aryl ring), enhanced lipophilicity (Hansch π = 1.04), and metabolic stability.[1] However, introducing –OCF₃ onto deactivated systems like chlorobenzenes is historically challenging due to the instability of the trifluoromethoxide anion (–OCF₃⁻) and the poor reactivity of electron-deficient arenes toward electrophilic attack.

This guide details radical-mediated protocols that overcome these limitations. Unlike traditional nucleophilic substitutions (which require harsh conditions or highly activated substrates), radical pathways utilizing photoredox catalysis and N–OCF₃ reagents allow for the direct, mild C–H trifluoromethoxylation of chlorobenzenes. These methods preserve the valuable C–Cl handle for further cross-coupling, enabling rapid diversification of halogenated scaffolds.

Mechanistic Principles

The Radical Challenge

Direct trifluoromethoxylation requires the generation of the trifluoromethoxy radical (•OCF₃). This species is highly electrophilic and historically difficult to access without rapid decomposition into COF₂ and F•.

The Solution: The use of redox-active N-trifluoromethoxy reagents (e.g., benzotriazolium salts) allows for the controlled release of •OCF₃ under visible light irradiation.[2][3][4]

Pathway Visualization

The following diagram illustrates the photoredox catalytic cycle for the trifluoromethoxylation of chlorobenzene.

Figure 1: Mechanism of photoredox-catalyzed C-H trifluoromethoxylation involving Single Electron Transfer (SET) and radical addition.

Key Reagents & Safety

Primary Reagent: Ngai's Reagent II

-

Chemical Name: 1-(Trifluoromethoxy)-3-methyl-benzotriazolium triflate.

-

Advantages: Bench-stable solid, high reduction potential (E_red ≈ -0.8 V vs SCE), compatible with standard Ru/Ir photocatalysts.

Safety Critical

-

HF Release: Decomposition of OCF₃ reagents can release trace HF or COF₂. All reactions must be performed in a fume hood.

-

Pressurization: Photochemical reactions can generate heat and pressure; use rated pressure vials.

Experimental Protocol: Direct C-H Trifluoromethoxylation

This protocol describes the functionalization of chlorobenzene (and derivatives) using the benzotriazolium reagent.

Materials

-

Substrate: Chlorobenzene (1.0 equiv, 0.2 mmol)

-

Reagent: 1-(Trifluoromethoxy)-3-methyl-benzotriazolium triflate (1.2 equiv)

-

Catalyst: ₂ (2.0 mol%)

-

Base: Na₂HPO₄ (2.0 equiv) - Buffers the reaction and aids deprotonation.

-

Solvent: Acetonitrile (MeCN) / Dichloromethane (DCM) (1:1 ratio), anhydrous.

-

Light Source: 450 nm Blue LEDs (approx. 10-20 W).

Step-by-Step Methodology

-

Setup (Glovebox/Schlenk Line):

-

In a nitrogen-filled glovebox (or under argon flow), charge a dry 10 mL reaction vial (equipped with a magnetic stir bar) with ₂ (3.4 mg, 0.004 mmol) and the benzotriazolium reagent (88 mg, 0.24 mmol).

-

Add Na₂HPO₄ (57 mg, 0.4 mmol).

-

-

Solvent & Substrate Addition:

-

Add anhydrous MeCN (1.0 mL) and DCM (1.0 mL) via syringe.

-

Add Chlorobenzene (20 µL, 0.2 mmol).

-

Seal the vial with a Teflon-lined septum cap.

-

-

Degassing:

-

If not prepared in a glovebox, sparge the mixture with nitrogen or argon for 10 minutes to remove dissolved oxygen (Oxygen quenches the excited state of the catalyst).

-

-

Irradiation:

-

Place the vial approximately 2-3 cm from the Blue LED source.

-

Stir vigorously at room temperature (maintain <30 °C using a fan if necessary) for 16 hours .

-

-

Workup:

-

Dilute the reaction mixture with diethyl ether (10 mL).

-

Filter through a short pad of silica gel or Celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify by flash column chromatography (typically Hexanes/EtOAc gradient).

-

Note on Regioselectivity: For unsubstituted chlorobenzene, a mixture of isomers (o:m:p ≈ 2:1:1) is typical due to the high reactivity of the radical. Separation may require careful chromatography or preparative HPLC.

-

Optimization Data

| Entry | Catalyst | Solvent | Additive | Yield (%) | Notes |

| 1 | ₂ | MeCN/DCM (1:1) | Na₂HPO₄ | 68% | Standard Condition |

| 2 | PF₆ | MeCN | None | 55% | Lower conversion |

| 3 | ₂ | DMF | Na₂HPO₄ | 12% | Solvent interference |

| 4 | None | MeCN/DCM | Na₂HPO₄ | 0% | Light alone is insufficient |

| 5 | ₂ | MeCN/DCM | None | 42% | Acid buildup inhibits reaction |

Strategic Considerations for Chlorobenzenes

Regioselectivity & Substrate Design

Radical trifluoromethoxylation of deactivated arenes like chlorobenzene is governed by a balance of electronic and steric factors.

-

Directing Effects: The[1][6] •OCF₃ radical is electrophilic. While it generally seeks electron-rich sites, the radical intermediate on a chlorobenzene ring is stabilized at the ortho and para positions by the chlorine lone pair (resonance effect), despite the inductive withdrawal.[1]

-

Recommendation: To achieve high regiocontrol, use symmetrical substrates (e.g., 1,4-dichlorobenzene) or substrates with a directing group that reinforces the ortho/para preference.

Deconstructive Functionalization (Alternative)

For precise placement of the –OCF₃ group on a chlorobenzene scaffold, consider radical decarboxylative trifluoromethoxylation .

-

Substrate: Chloro-benzoic acids.

-

Protocol: Convert the acid to a redox-active ester (N-hydroxyphthalimide ester) and subject it to similar photoredox conditions with a copper catalyst and AgOCF₃ (or similar source). This replaces the –COOH with –OCF₃ ipso to the original position.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<20%) | Oxygen quenching | Ensure rigorous degassing (freeze-pump-thaw is best). |

| Reagent Decomposition | Light source too hot | Use a cooling fan; maintain reaction temp <30°C. |

| Complex Mixture | Poor regioselectivity | Switch to a 1,4-disubstituted substrate or use HPLC purification. |

| No Reaction | Catalyst poisoning | Ensure glassware is free of heavy metal residues or sulfur contaminants. |

References

-

Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes. Source: Angewandte Chemie International Edition, 2018. URL:[Link] Context:[7][8][9][10][11][12][13][14][15] Primary reference for the N-trifluoromethoxybenzotriazolium reagent and photoredox protocol.

-

Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Source: Chemistry - A European Journal, 2021. URL:[Link] Context:[2][5][7][8][9][10][11][12][13][14][15] Describes the use of BTMP as an alternative radical source.

-

Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Source: Journal of the American Chemical Society, 2018. URL:[Link] Context: Discusses silver-mediated protocols which can be complementary to radical methods.

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Source: Angewandte Chemie International Edition, 2019. URL:[Link] Context:[8][9][10][11][12][13][14][15] Review of photoredox mechanisms for OCF3 incorporation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluating N‐difluoromethyltriazolium triflate as a precursor for the synthesis of high molar activity [18F]fluoroform - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

GC-MS analysis of 1-(Trifluoromethoxy)pentachlorobenzene in soil samples

Application Note: High-Sensitivity GC-MS/MS Analysis of 1-(Trifluoromethoxy)pentachlorobenzene in Soil Matrices

Executive Summary

This application note details a robust protocol for the extraction and quantification of 1-(Trifluoromethoxy)pentachlorobenzene (CAS: Analogous to Pentachlorophenyl trifluoromethyl ether) in complex soil matrices.

This analyte represents a unique analytical challenge: it combines the high lipophilicity of polychlorinated benzenes with the volatility and electron-withdrawing power of a trifluoromethoxy (

Core Scientific Directive: This protocol prioritizes Negative Chemical Ionization (NCI) using Methane as the reagent gas. The presence of five chlorine atoms and three fluorine atoms creates a highly electronegative cross-section, increasing ionization efficiency by 2–3 orders of magnitude compared to EI.

Chemical Profile & Analytical Strategy

-

Analyte: 1-(Trifluoromethoxy)pentachlorobenzene

-

Formula:

-

Molecular Weight: ~334.3 g/mol

-

Log

(Predicted): > 5.5 (Highly Lipophilic) -

Target Sensitivity: < 0.5

(ppb)

The Mechanistic "Why":

-

Extraction: Due to high

, the analyte binds strongly to soil organic carbon. Simple shaking is insufficient. We utilize Accelerated Solvent Extraction (ASE) or Soxhlet with non-polar/polar solvent mixtures to disrupt these hydrophobic interactions. -

Cleanup: Soil extracts contain sulfur and humic acids. Sulfur interferes with the mass spectrometer source and detector. Activated Copper (

) is mandatory for desulfurization. -

Detection: The

and

Experimental Protocol

Reagents and Standards

-

Solvents: n-Hexane (Pesticide Grade), Acetone, Dichloromethane (DCM).

-

Reagent Gas: Methane (99.999% purity).

-

Internal Standard (ISTD):

-Pentachlorobenzene or PCB-209 (Decachlorobiphenyl). Note: Use a highly chlorinated analog that does not co-elute. -

Cleanup Materials: Activated Copper powder, Florisil (60-100 mesh, activated at 130°C).

Sample Preparation Workflow

Step 1: Pre-treatment

-

Air-dry soil samples in a contaminant-free environment.

-

Sieve to < 2 mm to homogenize.

-

Weigh 10.0 g of soil into an extraction thimble.

-

Spike with 50

of ISTD solution (1 ppm). Allow to equilibrate for 30 mins.

Step 2: Extraction (ASE Method)

-

Instrument: Dionex ASE or equivalent.

-

Solvent: Hexane:Acetone (1:1 v/v). Rationale: Acetone swells the soil lattice; Hexane solubilizes the non-polar analyte.

-

Conditions:

-

Temp: 100°C

-

Pressure: 1500 psi

-

Static Cycles: 2 x 5 mins

-

-

Alternative: Soxhlet extraction with Hexane:Acetone (1:1) for 16 hours.

Step 3: Desulfurization & Cleanup

-

Concentrate extract to ~2 mL using a rotary evaporator (do not dry completely to avoid volatilization losses).

-

Sulfur Removal: Add 200 mg activated Copper powder. Vortex 1 min. If copper turns black (sulfide formation), repeat until copper remains bright.

-

Florisil Fractionation:

-

Condition Florisil cartridge with Hexane.

-

Load sample.[1]

-

Elute Fraction 1 (PCBs/Non-polars): 10 mL Hexane.

-

Elute Fraction 2 (Target Analyte): 10 mL Hexane:DCM (90:10). The ether oxygen increases polarity slightly, potentially pushing it into a slightly more polar fraction than pure PCBs.

-

-

Concentrate final eluate to 1.0 mL under Nitrogen stream. Transfer to GC vial.

GC-MS/MS Instrumentation Parameters

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B / 8890 or equivalent | High retention time stability required. |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low bleed; standard separation for halogenated aromatics. |

| Inlet | Splitless, 250°C | Maximizes transfer of trace analytes. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Oven Program | 60°C (1 min) | Slow ramp at mid-range ensures separation from co-eluting matrix interferences. |

| MS Source | NCI (Negative Chemical Ionization) | CRITICAL: Selectivity for electronegative F/Cl atoms.[2] |

| Reagent Gas | Methane (40% flow) | Thermalizes electrons for soft capture. |

| Source Temp | 150°C | Lower temp favors NCI resonance capture stability. |

| Quad Temp | 150°C | Standard NCI setting. |

Acquisition Mode (SIM):

-

Target Ion:

334 (Molecular Ion -

Qualifier Ions:

336 ( -

Dwell Time: 50 ms per ion.

Visualized Workflows

Figure 1: Analytical Logic Flow

This diagram illustrates the critical decision points in the extraction and ionization process.[3]

Caption: Decision matrix for selecting NCI over EI to maximize sensitivity for the halogenated target.

Figure 2: Ionization Mechanism (NCI)

Theoretical electron capture pathway for 1-(Trifluoromethoxy)pentachlorobenzene.

Caption: NCI mechanism showing thermal electron capture favored by the halogenated ring.

Data Analysis & Validation Criteria

Identification Criteria (SANTE/11312/2021 Guidelines)

-

Retention Time: Peak must elute within

min of the calibration standard. -

Ion Ratio: The ratio of the Quantifier (

334) to Qualifier ( -

S/N Ratio:

for LOD,

Quantitative Results Table (Example)

To be populated during validation.

| Validation Parameter | Acceptance Criteria | Typical Result (NCI) |

| Linearity ( | ||

| Recovery (Spiked Soil) | ||

| LOD (Limit of Detection) | ||

| Precision (RSD) |

Troubleshooting & Optimization

-

Issue: Low Recovery.

-

Cause: Analyte volatilization during concentration or adsorption to glassware.

-

Fix: Add a "keeper" solvent (e.g., isooctane or toluene) before evaporation. Do not evaporate to dryness.

-

-

Issue: High Background in NCI.

-

Cause: Contaminated ion source or reagent gas leaks.

-

Fix: Bake out the source at 250°C for 4 hours. Check methane purity.

-

-

Issue: Sulfur Interference.

-

Cause: Incomplete copper reaction.

-

Fix: Ensure copper is bright and shiny before use (wash with dilute HCl, then water, acetone, hexane).

-

References

-

US EPA Method 8270E. (2018). Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). United States Environmental Protection Agency. Link

-

US EPA Method 3545A. (2007). Pressurized Fluid Extraction (PFE). United States Environmental Protection Agency. Link

-

Krumwiede, D., et al. (2015). GC-MS/MS Analysis of PAH and PCB in Environmental Samples. Peak Scientific Application Note. Link

-

Agilent Technologies. (2021). Analysis of Pesticides and Other Contaminants in Soil Samples Using GC/Q-TOF.[1] Agilent Application Note 5991-5552EN. Link

- Lohmann, W., et al. (2012). Trace Analysis of Polyfluorinated Alkyl Substances (PFAS) in Environmental Matrices.Trends in Analytical Chemistry, 34, 32-41.

Sources

Advanced Protocol: Electron Capture Detection (ECD) for Halogenated Ethers

Application Note & Standard Operating Procedure

Executive Summary

This guide details the optimization and execution of Gas Chromatography with Electron Capture Detection (GC-ECD) for the analysis of halogenated ethers. This class of compounds includes critical volatile anesthetics (e.g., Isoflurane, Sevoflurane) and regulated environmental haloethers (e.g., Bis(2-chloroethyl) ether).[1]

ECD is the gold standard for these analytes due to its selective response to electronegative halogens, offering sensitivity 10–1000x greater than Flame Ionization Detection (FID).[1] However, the ECD is a non-linear, concentration-dependent detector that requires rigorous parameter control to prevent saturation and ensure reproducibility.[1]

Theory of Operation: The "Why" Behind the Parameters

The ECD operates by establishing a standing current of electrons (from a

-

Selectivity: The ether linkage (

) is relatively inert to ECD, but the halogen substituents (Cl, F, Br) have high electron affinity. -

Temperature Dependency: Unlike mass-flow detectors (FID), ECD response is temperature-dependent.[1] Higher detector temperatures generally prevent condensation of high-boiling matrix components but can alter the electron capture cross-section of the analyte.

-

Flow Sensitivity: ECD is a concentration-dependent detector.[1][2] Changes in make-up gas flow directly alter the concentration of the analyte in the cell, affecting peak area.